molecular formula C46H52N4O14 B12340503 Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate

Cat. No.: B12340503
M. Wt: 884.9 g/mol
InChI Key: IXSBNKZEVJSPDF-UHFFFAOYSA-N
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Description

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This compound is characterized by its intricate structure, which includes multiple methoxy and oxoethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate involves several steps:

    Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through a condensation reaction of pyrrole and an aldehyde under acidic conditions.

    Functionalization: The porphyrin core is then functionalized with methoxy and oxoethyl groups through esterification and alkylation reactions.

    Final Assembly: The final step involves the attachment of the propanoate group to the porphyrin core through a coupling reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Purification: Using chromatography and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, Grignard reagents.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications.

Scientific Research Applications

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.

    Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The pathways involved include:

    Electron Transfer: Facilitating electron transfer reactions in biological systems.

    Light Absorption: Absorbing light and generating reactive oxygen species for photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methylporphyrin-2-yl]propanoate
  • Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methylchlorin-2-yl]propanoate

Uniqueness

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate is unique due to its specific functional groups and structural configuration, which provide distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

Molecular Formula

C46H52N4O14

Molecular Weight

884.9 g/mol

IUPAC Name

methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C46H52N4O14/c1-24-25(9-13-40(51)58-2)33-21-37-30(18-45(56)63-7)27(11-15-42(53)60-4)35(49-37)23-39-31(19-46(57)64-8)28(12-16-43(54)61-5)36(50-39)22-38-29(17-44(55)62-6)26(10-14-41(52)59-3)34(48-38)20-32(24)47-33/h20-23,48,50H,9-19H2,1-8H3

InChI Key

IXSBNKZEVJSPDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5CCC(=O)OC)CC(=O)OC)N4)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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